molecular formula C17H12N2O2 B6574136 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one CAS No. 2764-19-4

3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one

Cat. No.: B6574136
CAS No.: 2764-19-4
M. Wt: 276.29 g/mol
InChI Key: XQVHTRBZHCYIDD-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is a heterocyclic compound that belongs to the class of chromeno-pyrazolones. This compound is known for its unique structural features, which include a fused chromene and pyrazole ring system. It has garnered significant interest due to its potential biological and pharmaceutical activities, such as antimicrobial, antiviral, anxiolytic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one typically involves the oxidative cyclization of 1-phenylhydrazono chromen-2-ones. One common method includes the use of copper acetate as a catalyst. The reaction proceeds by the unexpected cyclization of 3-[1-(phenyl-hydrazono)ethyl]-chromen-2-ones .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrazolone oxides, while reduction can produce reduced chromeno-pyrazolones.

Scientific Research Applications

3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anxiolytic effects could be due to modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde
  • 3-methyl-1-phenyl-1H-pyrazol-4-one

Uniqueness

3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is unique due to its fused chromene and pyrazole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1-phenylchromeno[4,3-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-11-15-16(19(18-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21-17(15)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVHTRBZHCYIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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